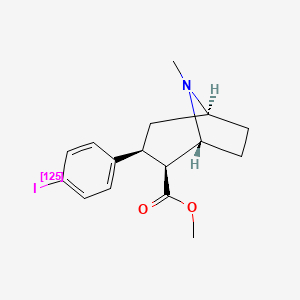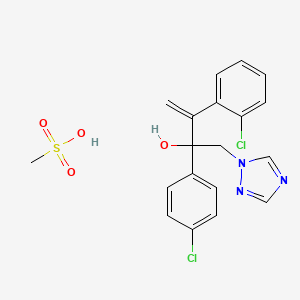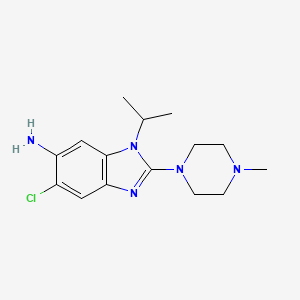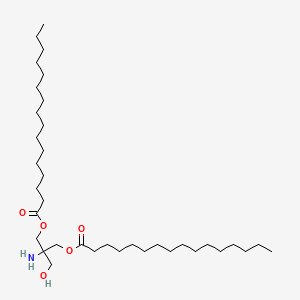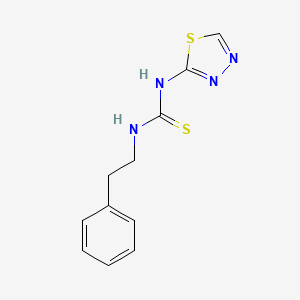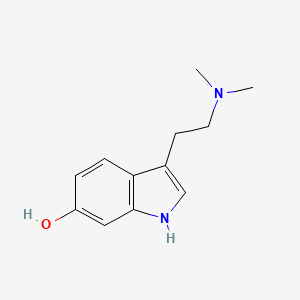
Indol-6-OL, 3-(2-(dimethylamino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Dimethylamino-ethyl)-1H-indol-6-ol is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Dimethylamino-ethyl)-1H-indol-6-ol typically involves the reaction of 5-bromo-1H-indole with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of 3-(2-Dimethylamino-ethyl)-1H-indol-6-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(2-Dimethylamino-ethyl)-1H-indol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted indole derivatives .
Scientific Research Applications
3-(2-Dimethylamino-ethyl)-1H-indol-6-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and nanomaterials, with specific properties
Mechanism of Action
The mechanism of action of 3-(2-Dimethylamino-ethyl)-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, such as serotonin receptors. It may also interact with enzymes and other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: A serotonin receptor agonist used to treat migraines.
Rizatriptan: Another serotonin receptor agonist with similar applications.
Almotriptan: A compound with a similar structure and function to sumatriptan and rizatriptan.
Uniqueness
3-(2-Dimethylamino-ethyl)-1H-indol-6-ol is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets.
Properties
CAS No. |
1476-33-1 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indol-6-ol |
InChI |
InChI=1S/C12H16N2O/c1-14(2)6-5-9-8-13-12-7-10(15)3-4-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3 |
InChI Key |
WUQMRWPLIMXBDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=CC(=C2)O |
Key on ui other cas no. |
1476-33-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


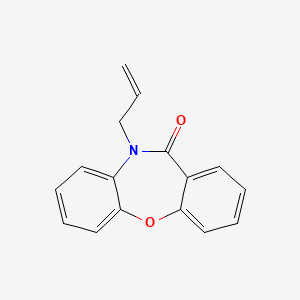


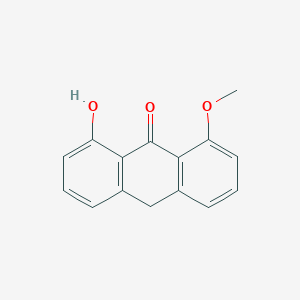
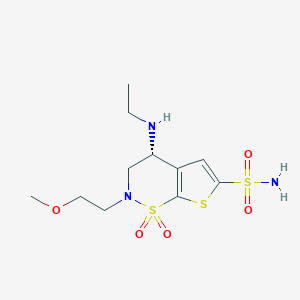
![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,dihydrochloride](/img/structure/B3061715.png)


